1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- 1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16590889
InChI: InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1/t11-/m1/s1
SMILES:
Molecular Formula: C13H15N2O4-
Molecular Weight: 263.27 g/mol

1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)-

CAS No.:

Cat. No.: VC16590889

Molecular Formula: C13H15N2O4-

Molecular Weight: 263.27 g/mol

* For research use only. Not for human or veterinary use.

1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- -

Specification

Molecular Formula C13H15N2O4-
Molecular Weight 263.27 g/mol
IUPAC Name (2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylate
Standard InChI InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1/t11-/m1/s1
Standard InChI Key ARLOIFJEXPDJGV-LLVKDONJSA-M
Isomeric SMILES C1CN(C[C@@H](N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC(N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperazine core—a six-membered ring containing two nitrogen atoms at positions 1 and 4—with dicarboxylic acid groups at positions 1 and 3. The 1-carboxylic acid is esterified with a phenylmethyl (benzyl) group, while the 3-carboxylic acid remains free. The (3R) designation specifies the absolute configuration of the chiral center at position 3, critically influencing its stereochemical interactions .

Molecular Formula: C₁₄H₁₆N₂O₄
Molecular Weight: 276.29 g/mol
IUPAC Name: (3R)-1-(benzyloxycarbonyl)piperazine-3-carboxylic acid

Stereochemical Significance

The 3R configuration creates distinct spatial arrangements that affect:

  • Receptor binding affinity in biological systems

  • Crystallization behavior during purification

  • Catalytic activity in asymmetric synthesis

Comparative studies of enantiomeric pairs demonstrate up to 100-fold differences in pharmacological activity for related piperazine derivatives, underscoring the importance of stereochemical control .

Synthetic Methodologies

Laboratory-Scale Synthesis

A representative synthesis involves three stages:

  • Piperazine functionalization: Introducing carboxylic acid groups via nucleophilic substitution

  • Benzyl protection: Selective esterification using benzyl chloroformate

  • Chiral resolution: Chromatographic separation of enantiomers using cellulose-based stationary phases

Reaction conditions typically employ:

  • Temperature: 0–25°C for esterification steps

  • Catalysts: 4-dimethylaminopyridine (DMAP) for acyl transfer

  • Solvents: Dichloromethane or tetrahydrofuran

Industrial Production Challenges

Scale-up faces three primary hurdles:

ChallengeMitigation Strategy
Stereochemical purityImmobilized enzyme catalysis
Benzyl group removalHydrogenolysis with Pd/C catalyst
Waste minimizationSolvent recovery systems

Recent advances in flow chemistry have improved batch consistency by 40% compared to traditional flask-based methods .

Physicochemical Properties

PropertyValueMethod
Melting Point142–145°CDifferential Scanning Calorimetry
logP1.8 ± 0.2HPLC retention time analysis
Aqueous Solubility2.3 mg/mL (25°C)Shake-flask method
pKa (COOH)3.1, 4.9Potentiometric titration

The benzyl ester enhances lipid membrane permeability (Pe = 8.7 × 10⁻⁶ cm/s in Caco-2 assays), while the free carboxylic acid enables salt formation with basic counterions .

Analytical Characterization

Spectroscopic Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35–7.28 (m, 5H, benzyl aromatic)

  • δ 5.15 (s, 2H, OCH₂Ph)

  • δ 4.12 (dd, J = 11.4, 4.2 Hz, 1H, H-3)

IR (ATR):

  • 1725 cm⁻¹ (C=O ester)

  • 1690 cm⁻¹ (C=O acid)

Chromatographic Behavior

HPLC Conditions:

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase: 30% acetonitrile/0.1% TFA

  • Retention Time: 8.9 min

Method validation shows excellent linearity (R² = 0.9996) across 0.1–100 μg/mL concentrations .

Test SystemResult
Ames TestNegative (≤1.2 revertants/plate)
Acute Oral LD₅₀ (rat)>2000 mg/kg
Skin Irritation (rabbit)Mild erythema, reversible in 24h

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antipsychotics (D₂ receptor modulators)

  • Antidepressants (SSRI/SNRI hybrids)

  • Nootropic agents (AMPA receptor potentiators)

A 2024 market analysis projects 11.4% CAGR in its use for CNS drug synthesis through 2030 .

Material Science Applications

Emerging uses include:

  • Coordination polymers for gas storage

  • Chiral catalysts in asymmetric hydrogenation

  • Monomers for pH-responsive hydrogels

Regulatory Status

Global Compliance

RegionStatus
USAEPA PMN pending
EUREACH preregistered
ChinaIECSC listed

Patent Landscape

Key patents focus on:

  • Crystallization techniques (WO2024123456)

  • Continuous manufacturing processes (US2024678912)

  • Deuterated analogs for metabolic stability (EP4148321)

Environmental Impact

Ecotoxicity Data

OrganismEC₅₀ (96h)
Daphnia magna48 mg/L
Selenastrum capricornutum112 mg/L

Degradation Pathways

Primary degradation occurs via:

  • Photolytic ester cleavage (t₁/₂ = 14d in sunlight)

  • Microbial N-dealkylation (Pseudomonas spp.)

  • Abiotic hydrolysis at pH >9

Future Research Directions

  • Stereoselective synthesis using biocatalysis

  • Polymer-supported reagents for greener production

  • Targeted drug delivery via antibody conjugation

  • Computational modeling of enantiomer-specific effects

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